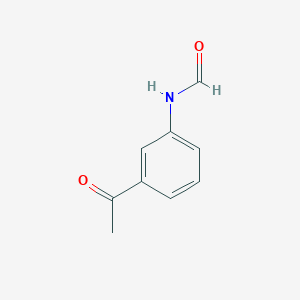

N-(3-acetylphenyl)formamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-acetylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(12)8-3-2-4-9(5-8)10-6-11/h2-6H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUIHWHNWKWHPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399520 | |

| Record name | N-(3-acetylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72801-78-6 | |

| Record name | N-(3-acetylphenyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-ACETYLFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N-(3-acetylphenyl)formamide

Abstract

N-(3-acetylphenyl)formamide is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structure, featuring a formamide and a ketone moiety on a phenyl ring, positions it as a versatile intermediate for the synthesis of complex heterocyclic systems and pharmacologically active molecules. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, spectroscopic profile, reactivity, and applications, with a focus on its role in drug development. The methodologies and data presented herein are synthesized from established literature and supplier technical data to provide researchers with a reliable and practical resource.

Chemical Identity and Physicochemical Properties

Understanding the fundamental identity and physical characteristics of a compound is the cornerstone of its effective application in research and development. This compound is systematically identified by its structure and associated nomenclature.

The molecule consists of a central benzene ring substituted at the 1-position with a formamide group (-NHCHO) and at the 3-position with an acetyl group (-COCH₃). This meta-substitution pattern dictates the electronic and steric environment of the molecule, influencing its reactivity and physical properties.

Nomenclature and Identifiers

-

IUPAC Name: this compound

-

Synonyms: 3'-Acetylformanilide, 1-(3-Formylaminophenyl)ethanone[1]

-

CAS Number: 72801-78-6[1]

-

Molecular Formula: C₉H₉NO₂[1]

-

Molecular Weight: 163.17 g/mol [1]

-

SMILES: CC(=O)c1cccc(NC=O)c1[1]

Physicochemical Data

The physical properties of this compound are summarized in the table below. These characteristics are critical for determining appropriate solvents for reactions and purification, as well as for handling and storage.

| Property | Value | Source(s) |

| Physical State | Solid | [2] |

| Melting Point | 92-94 °C (from toluene) | [3] |

| 100-102 °C | [2] | |

| Boiling Point | 368.7 ± 25.0 °C (Predicted) | [3] |

| Density | 1.184 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Dichloromethane, Dimethylformamide, Ethyl Acetate, Methanol | [3] |

| pKa | 14.60 ± 0.70 (Predicted) | [3] |

Note: Discrepancies in melting point values may arise from different purification methods or polymorphic forms.

Synthesis and Mechanistic Considerations

The primary route for synthesizing this compound involves the N-formylation of its corresponding aniline precursor, 3'-aminoacetophenone. A common and efficient laboratory-scale method utilizes a mixed anhydride of formic acid and acetic acid.

Synthesis Pathway Overview

The synthesis is a two-step process conceptually:

-

Preparation of the Starting Material: 3'-Aminoacetophenone is typically prepared via the reduction of 3'-nitroacetophenone. This reduction can be achieved through various methods, including catalytic hydrogenation with Raney Nickel[4] or using reducing agents like iron powder in acidic medium[5]. The choice of method depends on scale, available equipment, and environmental considerations; catalytic hydrogenation is often preferred for its cleaner reaction profile and higher yields.[4][5]

-

N-Formylation: The amino group of 3'-aminoacetophenone is acylated using a formylating agent. The in-situ generation of a mixed formic-acetic anhydride is a potent and well-documented method for this transformation.[2]

Causality of Reagent Choice: Direct formylation with formic acid is often slow and requires high temperatures. Acetic anhydride is used to activate the formic acid by forming a more electrophilic mixed anhydride. This intermediate readily reacts with the nucleophilic amino group of 3'-aminoacetophenone under mild conditions. Diisopropylethylamine (DIPEA), a non-nucleophilic base, is employed to scavenge the acidic byproducts without competing in the acylation reaction.[2]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures.[2]

Step 1: Preparation of Mixed Formic-Acetic Anhydride

-

Cool 25 mL of acetic anhydride in an ice bath to 0 °C.

-

Slowly add 12.5 mL of formic acid to the cooled acetic anhydride with stirring.

-

Remove the mixture from the ice bath and heat it to 50 °C for 15 minutes. This step drives the formation of the mixed anhydride.

-

Cool the resulting solution back down to 0 °C.

Step 2: N-Formylation of 3'-Aminoacetophenone

-

In a separate flask, dissolve 13.52 g of 3'-aminoacetophenone and 14.21 g of diisopropylethylamine (DIPEA) in 800 mL of dichloromethane.

-

To this solution, add the freshly prepared, cooled mixed formic-acetic anhydride from Step 1.

-

Allow the reaction to proceed, monitoring its completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a standard aqueous workup.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., toluene) to yield this compound as a solid.[2][3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of synthesized this compound. The key functional groups—a secondary amide, a ketone, and a meta-substituted aromatic ring—give rise to a distinct and predictable spectral signature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.[6][7]

-

N-H Stretch: A moderate to sharp absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in a secondary amide.

-

C-H Stretch (Aromatic): Peaks will appear just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks from the methyl group will appear just below 3000 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band is expected around 1670-1700 cm⁻¹. This is the amide I band.

-

C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1680-1690 cm⁻¹. The conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). The amide and ketone C=O stretches may overlap.

-

N-H Bend (Amide II): A band will be present around 1510-1550 cm⁻¹, corresponding to the N-H bending vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[8][9]

¹H NMR Spectrum (Predicted):

-

δ ~2.6 ppm (singlet, 3H): The three protons of the acetyl methyl group (-COCH₃).

-

δ ~7.5-8.2 ppm (multiplet, 4H): The four protons on the meta-substituted aromatic ring. The exact shifts and splitting patterns will be complex due to meta-coupling.

-

δ ~8.3 ppm (singlet, 1H): The formyl proton (-CHO).

-

δ ~8.5-9.0 ppm (broad singlet, 1H): The amide proton (-NH-). The chemical shift can be variable and the peak may be broad due to quadrupole broadening and chemical exchange.

¹³C NMR Spectrum (Predicted):

-

δ ~26 ppm: The methyl carbon of the acetyl group.

-

δ ~120-140 ppm: Four signals corresponding to the aromatic carbons.

-

δ ~160-165 ppm: The formyl carbonyl carbon.

-

δ ~198 ppm: The ketone carbonyl carbon.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its molecular weight.

-

Expected [M+H]⁺: m/z = 164.07

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three primary components: the formamide group, the acetyl group, and the aromatic ring.

Caption: Key reactive sites on the this compound molecule.

-

Formamide Group: This group is susceptible to hydrolysis under both acidic and basic conditions to yield 3'-aminoacetophenone and formic acid. This reaction can be a consideration for deprotection strategies in multi-step syntheses. The formamide moiety itself is relatively stable under neutral conditions.[10]

-

Acetyl (Ketone) Group: The ketone carbonyl is a site for nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride.[11] It can also participate in reactions such as aldol condensations or the formation of imines/enamines.

-

Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The formamido group is an ortho-, para-director, while the acetyl group is a meta-director. Since they are in a meta relationship to each other, their directing effects are complex, but substitution is likely to be sterically and electronically directed to the positions ortho and para to the activating formamido group.

-

Stability and Storage: The compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. It is generally stable under standard laboratory conditions but should be kept away from strong acids, bases, and oxidizing agents.[12][13]

Applications in Drug Development and Organic Synthesis

The primary value of this compound lies in its role as a key intermediate in the synthesis of pharmaceuticals. Its structure is a precursor to more complex heterocyclic systems.

A notable application is in the synthesis of the non-benzodiazepine hypnotic agent, Zaleplon .[5] In the synthesis of Zaleplon, this compound serves as a foundational building block that is further elaborated to construct the final pyrazolopyrimidine core of the drug.

Caption: Conceptual pathway illustrating the use of this compound.

Beyond this specific example, its bifunctional nature allows it to be used in the generation of chemical libraries for drug discovery, where the formamide and ketone handles can be independently or concertedly modified to produce a diverse range of molecular scaffolds.

Safety and Handling

While a specific, comprehensive safety data sheet for this compound is not universally available, prudent laboratory practices should be followed based on the known hazards of related compounds like formamide and other anilides.[14][15]

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Potential Hazards: Formamides as a class can have reproductive toxicity.[15] Anilides can be skin and eye irritants. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined properties. Its straightforward synthesis from readily available precursors, combined with the dual reactivity of its formamide and acetyl functional groups, makes it an important building block in modern organic synthesis. Its established role in the manufacturing of pharmaceuticals like Zaleplon underscores its significance for researchers, scientists, and professionals in the field of drug development. A thorough understanding of its chemical properties, reactivity, and handling is essential for its safe and effective utilization in the laboratory and beyond.

References

-

Hoffman Fine Chemicals. (n.d.). CAS 444815-15-0 | N-(3-Acetylphenyl)-N-phenylformamide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Formylaminoacetophenone. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Formamide, N-propyl- (CAS 6281-94-3). Retrieved from [Link]

-

Wikipedia. (n.d.). Formamide. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Formamide, N-phenyl- (CAS 103-70-8). Retrieved from [Link]

- Wang, D., et al. (n.d.). Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)3 under atmospheric pressure.

-

IS MUNI. (n.d.). Synthesis of 3-nitroacetophenone. Retrieved from [Link]

- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.

-

Carl ROTH. (n.d.). Safety Data Sheet: Formamide. Retrieved from [Link]

-

Penta chemicals. (2023). Formamide - SAFETY DATA SHEET. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- Cummins, E. W. (1956). Preparation of aminoacetophenones. U.S.

- ResearchGate. (2025). Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones.

- ResearchGate. (2025).

-

PrepChem.com. (n.d.). Preparation of 3'-aminoacetophenone. Retrieved from [Link]

- Fisher Scientific. (n.d.).

-

Patsnap. (n.d.). Synthetic method for 3-aminoacetophenone. Eureka. Retrieved from [Link]

- ResearchGate. (n.d.).

-

Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. prepchem.com [prepchem.com]

- 3. Formamide, N-(3-acetylphenyl)- (9CI) | 72801-78-6 [amp.chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. NMR Spectroscopy [www2.chemistry.msu.edu]

- 10. Formamide - Wikipedia [en.wikipedia.org]

- 11. is.muni.cz [is.muni.cz]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. carlroth.com:443 [carlroth.com:443]

- 15. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to N-(3-acetylphenyl)formamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-acetylphenyl)formamide is a key organic intermediate, playing a crucial role as a building block in the synthesis of various pharmaceutical compounds and fine chemicals. This technical guide provides a comprehensive overview of its fundamental properties, a detailed, field-proven synthesis protocol, and an analysis of its physicochemical and spectroscopic characteristics. The document is designed to equip researchers and drug development professionals with the necessary technical knowledge to effectively utilize this compound in their work.

Core Molecular Attributes

This compound, also known as 3'-acetylformanilide, is a substituted aromatic amide. Its core structure consists of an acetophenone moiety where the amino group at the meta-position is formylated. This structural arrangement makes it a valuable precursor in various synthetic pathways.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 72801-78-6 | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3'-Acetylformanilide |

Synthesis Protocol: Formylation of 3-Aminoacetophenone

The synthesis of this compound is most commonly achieved through the formylation of 3-aminoacetophenone. The following protocol is a robust and scalable method for its preparation.

Rationale and Causality

The chosen method involves the in-situ generation of a mixed formic-acetic anhydride, which acts as a potent formylating agent. This approach is often preferred over using formic acid alone due to the enhanced reactivity of the mixed anhydride, leading to higher yields and cleaner reactions. The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is critical to neutralize the acid byproduct without competing with the primary amine in the formylation reaction. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the reactants and intermediates.

Detailed Experimental Workflow

The synthesis can be visualized as a two-stage process: the formation of the formylating agent followed by the formylation of the amine.

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology[3]

-

Preparation of Mixed Formic-Acetic Anhydride:

-

In a flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool 25 mL of acetic anhydride to 0°C using an ice bath.

-

Slowly add 12.5 mL of formic acid to the cooled acetic anhydride.

-

Warm the mixture to 50°C and stir for 15 minutes.

-

Cool the resulting solution back down to 0°C. This solution contains the crude mixed formic-acetic anhydride.

-

-

Formylation of 3-Aminoacetophenone:

-

In a separate, larger flask, dissolve 13.52 g of 3-aminoacetophenone and 14.21 g of N,N-diisopropylethylamine in 800 mL of dichloromethane.

-

To this solution, add the previously prepared cold mixed formic-acetic anhydride solution dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

-

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Physical Properties

| Property | Value | Source(s) |

| Melting Point | 100-102 °C | [2] |

| Appearance | White to off-white solid |

Spectroscopic Data (Predicted and Representative)

While a dedicated, publicly available, and fully interpreted set of spectra for this compound is not readily found, the following data is based on established principles of spectroscopy and data from analogous compounds. Researchers should always acquire and interpret their own analytical data for newly synthesized batches.

3.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is a powerful tool for structural elucidation. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:

| Proton | Multiplicity | Approximate Chemical Shift (ppm) | Rationale |

| Acetyl CH₃ | Singlet | ~2.6 | Typical for a methyl ketone adjacent to an aromatic ring. |

| Aromatic Protons | Multiplets | 7.4 - 8.2 | The four protons on the benzene ring will appear in this region, with their exact shifts and coupling patterns depending on the electronic effects of the acetyl and formamido groups. |

| Formyl CH | Singlet | ~8.4 | Characteristic of a formyl proton. |

| Amide NH | Broad Singlet | 8.5 - 9.5 | The chemical shift can be variable and concentration-dependent due to hydrogen bonding. |

3.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

| Carbon | Approximate Chemical Shift (ppm) | Rationale |

| Acetyl CH₃ | ~27 | Aliphatic methyl carbon. |

| Aromatic C | 120 - 140 | Aromatic carbons will appear in this range. The carbon attached to the formamido group and the acetyl group will be shifted downfield. |

| Formyl C=O | ~160 | Carbonyl carbon of the formamide group. |

| Acetyl C=O | ~198 | Carbonyl carbon of the ketone group. |

3.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3100 | Medium |

| C-H Aromatic Stretch | 3100 - 3000 | Medium |

| C=O Stretch (Ketone) | ~1680 | Strong |

| C=O Stretch (Amide I) | ~1660 | Strong |

| N-H Bend (Amide II) | ~1530 | Medium |

3.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 163. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, -43) and the formyl group (CHO, -29).

Applications in Drug Development and Organic Synthesis

This compound serves as a versatile building block in medicinal chemistry and organic synthesis. Its precursor, 3-aminoacetophenone, is a known starting material for the synthesis of various biologically active molecules. The formamide group in this compound can act as a protecting group for the amine or be a key structural feature in the final target molecule.

For instance, related acetophenone derivatives are utilized in the synthesis of kinase inhibitors and other therapeutic agents. The presence of both a ketone and a formamide group allows for orthogonal chemical modifications, making it a valuable intermediate for creating libraries of compounds for drug discovery screening.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal. In general, it should be handled in a well-ventilated fume hood, and personal protective equipment (gloves, safety glasses, lab coat) should be worn.

References

-

PrepChem.com. Synthesis of this compound. [Link]

-

PubChem. Formylaminoacetophenone. [Link]

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

MDPI. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. [Link]

-

PrepChem.com. Synthesis of this compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-(3-acetylphenyl)formamide in Various Solvents

This guide provides a comprehensive technical overview of the solubility of N-(3-acetylphenyl)formamide, a key consideration for researchers, scientists, and professionals in drug development. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and ultimately, its bioavailability. This document will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and discuss the expected solubility profile of this compound in a range of common laboratory solvents.

Introduction to this compound

This compound, with the chemical formula C9H9NO2 and a molecular weight of 163.17 g/mol , is an organic compound featuring a formamide group attached to a 3-acetylphenyl moiety.[1] Its chemical structure, characterized by both hydrogen bond donating and accepting groups as well as a polar acetyl group, suggests a degree of solubility in polar solvents.[1] The precise quantification of its solubility in various solvent systems is essential for its practical application in pharmaceutical research and development, influencing everything from reaction kinetics to the design of effective drug delivery systems.

Chemical Structure of this compound:

Caption: Molecular structure of this compound.

Theoretical Framework of Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. The key intermolecular forces at play for this compound are:

-

Hydrogen Bonding: The presence of the N-H group (a hydrogen bond donor) and the carbonyl groups (C=O) (hydrogen bond acceptors) allows for hydrogen bonding with protic solvents like water and alcohols.[1]

-

Dipole-Dipole Interactions: The polar nature of the formamide and acetyl groups creates a molecular dipole, leading to favorable interactions with other polar molecules.

-

Van der Waals Forces: These are present in all molecules and will contribute to the interaction with nonpolar solvents, although to a lesser extent compared to the polar interactions.

The interplay of these forces dictates the extent to which this compound will dissolve in a given solvent.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the equilibrium solubility method, often carried out using the shake-flask technique.[2] This method measures the concentration of a solute in a saturated solution at a specific temperature, ensuring that a true thermodynamic equilibrium has been reached.

The Shake-Flask Method: A Self-Validating Protocol

The shake-flask method is considered the gold standard for solubility measurement due to its reliability and reproducibility.[2][3] The protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Experimental Workflow for Shake-Flask Solubility Determination:

Caption: A stepwise workflow for determining equilibrium solubility using the shake-flask method.

Detailed Step-by-Step Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.[4] The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C for standard solubility or 37 °C for physiological relevance) for an extended period, typically 24 to 48 hours.[4][5] The agitation ensures that the solvent is continuously exposed to the solid, facilitating dissolution until equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, the samples should be centrifuged or filtered to remove all undissolved particles.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. The concentration of this compound in the supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.[6] A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

-

Validation of Equilibrium: To ensure that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours).[2] If the measured solubility values are consistent across the later time points, it provides confidence that equilibrium has been achieved.

Predicted Solubility of this compound in Various Solvents

While experimental data is the definitive measure of solubility, we can make informed predictions based on the chemical structure of this compound and the properties of common laboratory solvents.

Table 1: Predicted Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ability to form hydrogen bonds with the solvent's hydroxyl groups and the polar nature of the solvent will lead to strong solute-solvent interactions.[1] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High to Moderate | These solvents are polar and can engage in dipole-dipole interactions with this compound. The absence of a hydroxyl group for hydrogen bond donation might slightly reduce solubility compared to protic solvents. DMF is a dipolar aprotic solvent. |

| Nonpolar | Hexane, Toluene | Low | The significant difference in polarity between the solute and solvent will result in weak solute-solvent interactions, making dissolution unfavorable. |

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: For most solid solutes, solubility increases with temperature. It is crucial to control the temperature during solubility experiments.[7]

-

pH of the Medium: While this compound does not have strongly acidic or basic functional groups, extreme pH values could potentially lead to hydrolysis of the formamide linkage over time, which would affect the measured solubility. For ionizable compounds, pH plays a critical role in solubility.

-

Crystalline Form (Polymorphism): Different crystalline forms of a compound can have different lattice energies and, consequently, different solubilities. It is important to characterize the solid form used in the solubility studies.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research and drug development. Based on its molecular structure, it is predicted to be highly soluble in polar protic solvents, moderately to highly soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents. The shake-flask method provides a robust and reliable means of experimentally determining its equilibrium solubility. A thorough understanding and experimental determination of the solubility of this compound in various solvents are essential for optimizing its use in any scientific endeavor.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Available at: [Link]

-

Solubility of N3NP in DMF solvent. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. Available at: [Link]

-

Solubility of Organic Compounds. Available at: [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy - gmp-compliance.org. Available at: [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Available at: [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates - Inventiva Pharma. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline - SciELO. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available at: [Link]

-

Solvent: formamide - Department of Chemistry : University of Rochester. Available at: [Link]

-

Formylaminoacetophenone | C9H9NO2 | CID 99684 - PubChem - NIH. Available at: [Link]

-

Chemical Properties of Formamide, N-propyl- (CAS 6281-94-3) - Cheméo. Available at: [Link]

-

N-Methylformamide - Wikipedia. Available at: [Link]

-

N,N-Dimethyl Formamide European Restriction Demands Solvent Substitution in Research and Development. Available at: [Link]

-

organic volatile impurities / residual solvents - Greenfield Global. Available at: [Link]

Sources

- 1. CAS 72801-78-6: Formamide,N-(3-acetylphenyl)- | CymitQuimica [cymitquimica.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. scielo.br [scielo.br]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

A Comprehensive Technical Guide to the Safe Handling of N-(3-acetylphenyl)formamide

A Note on This Guidance

Section 1: Understanding the Compound - A Physicochemical and Structural Overview

N-(3-acetylphenyl)formamide is an organic compound featuring a formamide group attached to a 3-acetylphenyl moiety.[4] This structure suggests potential biological activity and reactivity, making a thorough understanding of its properties crucial for safe handling.[4]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 72801-78-6 | Simson Pharma Limited |

| Molecular Formula | C9H9NO2 | Simson Pharma Limited |

| Molecular Weight | 163.17 g/mol | Simson Pharma Limited |

| Appearance | Colorless to pale yellow liquid or solid | CymitQuimica[4] |

| Solubility | Soluble in polar solvents such as water and alcohols | CymitQuimica[4][5] |

| Melting Point | 100°-102° C | PrepChem.com[6] |

Structural Alert for Hazard Assessment

The molecule can be deconstructed into two key functional components for the purpose of a preliminary hazard assessment:

-

The Formamide Moiety: Formamide itself is a suspected carcinogen and a known reproductive toxin.[7][8][9] It may cause harm to the unborn child and damage fertility.[7][8]

-

The Acetophenone Moiety: Acetophenone is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[10][11][12][13] Acute exposure can irritate the skin and respiratory tract.[14][15]

Given these structural alerts, this compound must be handled as a substance with potential carcinogenic, reproductive, and irritant hazards until comprehensive toxicological data becomes available.

Section 2: A Proactive Approach to Hazard Mitigation - The "ALARP" Principle

In the absence of definitive toxicity data, the principle of "As Low As Reasonably Practicable" (ALARP) must be the cornerstone of all handling procedures. This section outlines the engineering controls, personal protective equipment (PPE), and administrative controls necessary to minimize exposure.

Engineering Controls: The First Line of Defense

All manipulations of this compound that could generate dust or aerosols should be conducted within a certified chemical fume hood. The face velocity of the fume hood should be verified to be within the institution's specified operational range before commencing work. For procedures with a higher risk of aerosolization, a glove box or other form of containment may be necessary.

Personal Protective Equipment (PPE): A Necessary Barrier

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A face shield should be worn in situations where splashing is a significant risk.

-

Hand Protection: Due to the lack of specific glove compatibility data, double-gloving with nitrile or neoprene gloves is recommended. Gloves should be inspected for integrity before each use and changed immediately upon suspected contamination.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron is also advised.

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill or emergency, a NIOSH-approved respirator with organic vapor cartridges is required.

Administrative Controls: Safe Work Practices

-

Designated Areas: All work with this compound should be conducted in a designated area. This area should be clearly marked with appropriate hazard signage.

-

Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate hazard pictograms (e.g., health hazard, exclamation mark).[2][3]

-

Waste Disposal: All waste materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain.[7]

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[10][11][13] Do not eat, drink, or smoke in areas where this chemical is handled or stored.[10][11][13]

Section 3: Experimental Workflow - A Step-by-Step Protocol for Safe Handling

The following protocol outlines a general workflow for the safe handling of this compound during a typical laboratory procedure, such as weighing and dissolution for an experiment.

Objective: To safely weigh and dissolve a specified amount of this compound.

Materials:

-

This compound (solid)

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Beaker

-

Magnetic stir bar and stir plate

-

Appropriate PPE (as outlined in Section 2.2)

Procedure:

-

Preparation and Pre-use Checks:

-

Don all required PPE.

-

Ensure the chemical fume hood is on and functioning correctly.

-

Designate a specific area within the fume hood for the procedure.

-

Gather all necessary equipment and materials.

-

Place a waste container for contaminated items within the fume hood.

-

-

Weighing the Compound:

-

Place a tared weighing boat on the analytical balance inside the fume hood.

-

Carefully transfer the desired amount of this compound to the weighing boat using a clean spatula. Avoid generating dust.

-

Once the desired weight is obtained, securely close the stock container.

-

Record the weight.

-

-

Dissolution:

-

Carefully transfer the weighed solid into the volumetric flask.

-

Add a small amount of the chosen solvent to the flask and swirl gently to dissolve the solid. A magnetic stir bar and stir plate can be used if necessary.

-

Once the solid is fully dissolved, add the solvent to the calibration mark.

-

Stopper the flask and invert several times to ensure a homogenous solution.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces with a suitable solvent and dispose of the cleaning materials in the designated hazardous waste container.

-

Place the contaminated weighing boat in the hazardous waste container.

-

Remove gloves and dispose of them in the hazardous waste.

-

Wash hands thoroughly with soap and water.

-

Section 4: Trustworthiness and Self-Validation - A System of Checks and Balances

The protocols described in this guide are designed to be self-validating through a system of inherent checks and balances. The principle of handling the compound as if it possesses the highest potential hazard from its constituent parts ensures a conservative and safe approach. Regular verification of engineering controls, diligent use of PPE, and strict adherence to administrative controls create a multi-layered safety net. This approach is in line with guidelines for handling novel or uncharacterized substances.[3][5]

Section 5: Emergency Procedures - Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[14]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.

-

Spills: For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Visualizing the Risk Assessment Workflow

The following diagram illustrates the decision-making process for establishing safe handling procedures for a chemical with limited safety data, such as this compound.

Sources

- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]

- 3. twu.edu [twu.edu]

- 4. CAS 72801-78-6: Formamide,N-(3-acetylphenyl)- | CymitQuimica [cymitquimica.com]

- 5. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]

- 6. prepchem.com [prepchem.com]

- 7. carlroth.com:443 [carlroth.com:443]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. carlroth.com [carlroth.com]

- 13. westliberty.edu [westliberty.edu]

- 14. nj.gov [nj.gov]

- 15. epa.gov [epa.gov]

A Comprehensive Computational and Spectroscopic Analysis of N-(3-acetylphenyl)formamide: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the computational and experimental characterization of N-(3-acetylphenyl)formamide, a molecule of interest in medicinal chemistry and materials science. We delineate a synergistic approach that combines quantum chemical calculations with spectroscopic analysis to elucidate the structural, vibrational, electronic, and non-linear optical properties of the title compound. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step methodologies. By integrating Density Functional Theory (DFT) calculations with Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, we present a self-validating system for in-depth molecular analysis.

Introduction: The Significance of this compound

This compound (C9H9NO2) is a substituted aromatic amide with potential applications stemming from its unique electronic and structural characteristics.[1] The presence of an acetyl group, a phenyl ring, and a formamide moiety creates a molecule with a distinct charge distribution and potential for intermolecular interactions, making it a candidate for drug design and the development of novel organic materials. Formamide and its derivatives are fundamental in biological systems, forming the basis of the peptide bond that links amino acids in proteins.[2] Understanding the detailed molecular properties of this compound is crucial for harnessing its potential.

Computational chemistry provides a powerful lens to investigate molecular properties at an atomic level, offering insights that can be challenging to obtain through experimental methods alone.[3][4] This guide outlines a protocol that leverages Density Functional Theory (DFT) to predict the molecular geometry, vibrational frequencies, electronic structure (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and non-linear optical (NLO) properties. These theoretical findings are then correlated with experimental data from FT-IR and NMR spectroscopy to provide a robust and validated characterization.

A Synergistic Experimental and Computational Workflow

To ensure the accuracy and reliability of our findings, we propose a workflow that integrates experimental synthesis and characterization with theoretical calculations. This dual approach allows for mutual validation, where experimental data anchors the computational model, and the calculations provide a deeper interpretation of the spectroscopic results.

Caption: Integrated workflow for the study of this compound.

Methodologies: A Self-Validating Protocol

Experimental Synthesis and Spectroscopic Characterization

3.1.1. Synthesis of this compound

A reliable method for the synthesis of this compound involves the formylation of 3-aminoacetophenone. One established procedure utilizes a mixture of acetic anhydride and formic acid.[5]

-

Protocol:

-

Cool 25 mL of acetic anhydride to 0°C in an ice bath.

-

Slowly add 12.5 mL of formic acid to the cooled acetic anhydride.

-

Heat the mixture to 50°C for 15 minutes to form mixed formic-acetic anhydride.

-

Cool the mixture back to 0°C.

-

Dissolve 3-aminoacetophenone in a suitable solvent and add it dropwise to the mixed anhydride solution while maintaining the low temperature.

-

Allow the reaction to proceed to completion, followed by extraction and purification via column chromatography to obtain the final product.[6]

-

3.1.2. FT-IR and FT-NMR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the characteristic functional groups within the molecule by observing their vibrational frequencies.[7] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and connectivity of atoms.[7][8]

-

FT-IR Spectroscopy Protocol:

-

Record the FT-IR spectrum of the purified this compound sample in the range of 4000-400 cm⁻¹.

-

Use a KBr pellet technique or a suitable solvent that does not interfere with the sample's vibrational modes.

-

Identify the characteristic peaks corresponding to N-H, C=O (amide and ketone), C-N, and aromatic C-H vibrations.

-

-

NMR Spectroscopy Protocol:

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Record ¹H and ¹³C NMR spectra using a high-resolution spectrometer.

-

Analyze the chemical shifts, coupling constants, and integration values to assign the signals to the respective protons and carbons in the molecular structure.

-

Computational Chemistry Calculations

All quantum chemical calculations should be performed using a program package like Gaussian. Density Functional Theory (DFT) with the B3LYP functional and the 6-311G(d,p) basis set is a widely accepted and effective method for such studies.[3][4][9]

3.2.1. Molecular Geometry Optimization

The initial step in the computational analysis is to determine the most stable three-dimensional conformation of this compound.

-

Protocol:

-

Construct the initial molecular structure of this compound.

-

Perform a full geometry optimization without any symmetry constraints using the DFT/B3LYP/6-311G(d,p) level of theory.

-

Confirm that the optimized structure corresponds to a true energy minimum by performing a vibrational frequency calculation; no imaginary frequencies should be present.

-

3.2.2. Vibrational Analysis

The calculated vibrational frequencies can be compared with the experimental FT-IR spectrum to validate the computational model.

-

Protocol:

-

Using the optimized geometry, calculate the harmonic vibrational frequencies at the same level of theory (DFT/B3LYP/6-311G(d,p)).

-

Apply a scaling factor (typically around 0.96) to the calculated frequencies to account for anharmonicity and the limitations of the theoretical model.

-

Compare the scaled theoretical frequencies with the experimental FT-IR data for assignment of vibrational modes.

-

3.2.3. Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and chemical reactivity of a molecule.[10] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity.[10][11] A smaller gap suggests higher reactivity and polarizability.[10]

-

Protocol:

-

From the optimized structure, calculate the energies of the HOMO and LUMO.

-

Visualize the spatial distribution of the HOMO and LUMO to identify the regions of electron density involved in electronic transitions.

-

Calculate the HOMO-LUMO energy gap and other related quantum chemical parameters such as chemical hardness, softness, and electronegativity.

-

3.2.4. Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attack.[12][13] It maps the electrostatic potential onto the electron density surface of the molecule.

-

Protocol:

-

Calculate the MEP on the electron density surface of the optimized molecule.

-

Visualize the MEP map, where different colors represent varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).[12]

-

3.2.5. Non-Linear Optical (NLO) Properties

Organic molecules with extended π-conjugation and charge transfer characteristics can exhibit significant non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics.[14][15] The third-order NLO properties are particularly relevant.[16]

-

Protocol:

-

Calculate the static first and second hyperpolarizabilities (β and γ, respectively) using the optimized geometry at the DFT/B3LYP/6-311G(d,p) level.

-

The magnitude of these values, particularly the second hyperpolarizability (γ), indicates the third-order NLO response of the molecule.[16]

-

Results and Discussion: A Synergistic Interpretation

Molecular Geometry

The optimized geometry of this compound would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the phenyl ring and the formamide group may not be perfectly coplanar due to steric hindrance.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O (amide) | Calculated Value | N-C-O (amide) | Calculated Value |

| C=O (ketone) | Calculated Value | C-N-H | Calculated Value |

| C-N | Calculated Value | C-C-C (ring) | Calculated Value |

| C-C (acetyl) | Calculated Value | C-C=O (ketone) | Calculated Value |

| Caption: Table of key calculated geometric parameters for this compound. |

Vibrational Spectroscopy: Theory Meets Experiment

A comparison of the calculated and experimental vibrational frequencies allows for a detailed assignment of the spectral bands.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| N-H stretch | ~3300-3100 | Calculated Value |

| C-H stretch (aromatic) | ~3100-3000 | Calculated Value |

| C=O stretch (ketone) | ~1680 | Calculated Value |

| C=O stretch (amide I) | ~1660 | Calculated Value |

| N-H bend (amide II) | ~1550 | Calculated Value |

| Caption: Comparison of experimental and calculated vibrational frequencies. |

Electronic Properties: HOMO-LUMO Analysis

The HOMO and LUMO distributions provide insight into the electronic transitions within the molecule. It is anticipated that the HOMO will be localized primarily on the phenyl ring and the nitrogen atom of the formamide group, while the LUMO will be distributed over the acetyl group and the phenyl ring, indicating a potential for intramolecular charge transfer upon excitation.

Caption: Schematic of HOMO-LUMO distribution and energy gap.

Reactivity Insights from Molecular Electrostatic Potential (MEP)

The MEP map would likely show the most negative potential (red) localized around the oxygen atoms of the carbonyl groups (both amide and ketone), indicating these are the primary sites for electrophilic attack. The region around the N-H proton would exhibit a positive potential (blue), highlighting its susceptibility to nucleophilic attack and its role as a hydrogen bond donor.

Non-Linear Optical (NLO) Potential

The presence of donor (formamide) and acceptor (acetyl) groups attached to the π-conjugated phenyl ring suggests that this compound could possess notable NLO properties.[14][16] The calculated second hyperpolarizability (γ) value will quantify this potential. A significant γ value would indicate that this molecule could be a promising candidate for third-order NLO materials.[15]

Conclusion

This technical guide has outlined a robust, integrated approach for the comprehensive study of this compound. By synergistically combining experimental synthesis and spectroscopic characterization (FT-IR, NMR) with a suite of computational analyses (DFT, HOMO-LUMO, MEP, NLO), researchers can achieve a deep and validated understanding of the molecule's structural, electronic, and optical properties. The methodologies presented herein are designed to be self-validating, ensuring a high degree of confidence in the results. This framework not only provides a detailed characterization of the title compound but also serves as a template for the investigation of other novel organic molecules in the fields of drug discovery and materials science.

References

- Mild and facile synthesis of Formamide: Reduction and functionalization of CO2 using NaBH(OAc)

- Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate.

- FTIR, FT-Raman, FT-NMR and quantum chemical investig

- Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine.

- Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry. (URL: )

- Synthesis of this compound. PrepChem.com. (URL: )

- HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul

- Nonlinear Optical Materials. Hajim School of Engineering & Applied Sciences. (URL: )

- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. Thermo Fisher Scientific. (URL: )

- This compound | CAS No- 72801-78-6. Simson Pharma Limited. (URL: )

- DFT Comparative Study of the Formamide and Fluoro-FormamideTautomers and Their Corresponding Transition States.

- Molecular Electrost

- Molecular structure, vibrational analysis (FT-IR, FT-Raman), NMR, UV, NBO and HOMO–LUMO analysis of N,N-Diphenyl Formamide based on DFT calculations.

- N-(4-Methylphenyl)formamide.

- The molecular electrostatic potential using (a) density functional and...

- Formamide, N-(3-acetylphenyl)- (9CI) synthesis. ChemicalBook. (URL: )

- Molecular Structure, HOMO-LUMO, MEP and Fukui Function Analysis of Some TTF-donor Substituted Molecules Using DFT (B3LYP) Calcul. Semantic Scholar. (URL: )

- Design of A-D-A-Type Organic Third-Order Nonlinear Optical Materials Based on Benzodithiophene: A DFT Study. PubMed Central. (URL: )

Sources

- 1. Formamide, N-(3-acetylphenyl)- (9CI) synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure, DFT and Hirshfeld surface analysis of N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. prepchem.com [prepchem.com]

- 6. rsc.org [rsc.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. FTIR, FT-Raman, FT-NMR and quantum chemical investigations of 3-acetylcoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Optical Properties of New Third-Order Nonlinear Materials Modified by Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hajim.rochester.edu [hajim.rochester.edu]

- 16. Design of A-D-A-Type Organic Third-Order Nonlinear Optical Materials Based on Benzodithiophene: A DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: The Strategic Use of N-(3-acetylphenyl)formamide in Modern Heterocyclic Synthesis

Introduction: Unveiling the Potential of a Versatile Precursor

In the landscape of pharmaceutical and materials science, the synthesis of nitrogen-containing heterocycles remains a cornerstone of molecular innovation.[1][2] These scaffolds are ubiquitous in natural products, approved drugs, and functional materials. The strategic selection of starting materials is paramount for developing efficient, atom-economical, and novel synthetic routes. N-(3-acetylphenyl)formamide emerges as a precursor of significant interest due to its unique trifunctional architecture: an electron-rich aromatic ring, an activating and cyclization-directing formamide group, and a reactive acetyl moiety. This combination provides a powerful handle for intramolecular reactions, enabling access to a variety of important heterocyclic cores, most notably quinolines and their derivatives.

This document serves as a technical guide for researchers, chemists, and drug development professionals, elucidating the primary synthetic applications of this compound. We will delve into the mechanistic underpinnings of its reactivity, provide field-tested protocols for key transformations, and explore its potential as a launchpad for more complex molecular architectures.

Part 1: The Vilsmeier-Haack Cyclization Route to Quinolines

The most direct and powerful application of this compound is its conversion into quinoline frameworks via an intramolecular Vilsmeier-Haack type reaction.[3][4] This reaction leverages the inherent reactivity of the acetanilide structure to achieve a clean and efficient cyclization, forming the pyridinone ring of the quinoline system.

Causality & Mechanistic Insight

The Vilsmeier-Haack reaction traditionally involves the formylation of an electron-rich arene using a "Vilsmeier reagent," typically formed from a substituted formamide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[5][6] In the case of this compound, the molecule itself contains the necessary formamide group. Upon treatment with POCl₃, the formamide oxygen attacks the phosphorus center, leading to the formation of a highly electrophilic chloroiminium ion intermediate analogous to the classic Vilsmeier reagent.

This potent electrophile is positioned perfectly for an intramolecular electrophilic aromatic substitution. The acetyl group's methyl protons are acidic and can be deprotonated to form an enolate. The subsequent intramolecular cyclization onto the iminium carbon, followed by dehydration and tautomerization, yields the final 2-chloro-3-formyl-quinoline derivative. The reaction is driven by the formation of the stable, aromatic quinoline ring system. The use of dehydrating agents like POCl₃ is critical for the initial activation and subsequent elimination steps.[7][8]

Caption: Vilsmeier-Haack cyclization of this compound.

Application Note: Synthesis of 2-Chloro-6-acetylquinoline

This protocol details the synthesis of 2-chloro-6-acetylquinoline, a valuable intermediate that can be further functionalized. The chloro and acetyl groups provide orthogonal handles for subsequent cross-coupling, nucleophilic substitution, or condensation reactions, enabling rapid diversification of the quinoline core. This approach is particularly useful for building libraries of compounds for screening in drug discovery programs.[9]

Experimental Protocol: Vilsmeier-Haack Cyclization

Disclaimer: This protocol involves hazardous materials. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.

Materials & Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| This compound | 163.17 | 1.63 g | 10.0 | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 4.2 mL | 45.0 | 4.5 |

| N,N-Dimethylformamide (DMF) | 73.09 | 10 mL | - | Solvent |

| Dichloromethane (DCM) | 84.93 | 20 mL | - | Solvent |

| Crushed Ice | 18.02 | ~100 g | - | Quench |

| Sat. Sodium Bicarbonate (aq) | - | As needed | - | Workup |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying |

Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.63 g, 10.0 mmol).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (10 mL) to the flask and stir until the starting material is fully dissolved.

-

Reagent Addition (Caution!): Cool the flask in an ice-water bath to 0-5 °C. Slowly add phosphorus oxychloride (4.2 mL, 45.0 mmol) dropwise via a syringe over 15-20 minutes. An exothermic reaction will occur. Maintain the internal temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

-

Workup - Quenching (Caution!): Once the reaction is complete, cool the mixture to room temperature. In a separate beaker (500 mL), prepare a slurry of crushed ice (~100 g). Very slowly and carefully, pour the reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and will release HCl gas.

-

Neutralization: After the initial quench subsides, slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate until the pH is ~7-8. A precipitate should form.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-chloro-6-acetylquinoline.[3]

Part 2: Conceptual Pathways to Other N-Heterocycles

While direct cyclization to quinolines is the primary application, the structure of this compound allows for its conceptual use as a precursor to other important heterocyclic systems, such as indoles, through multi-step synthetic sequences.

Application Note: A Fischer-Type Pathway to Indoles

The Fischer indole synthesis is a robust method for creating the indole nucleus from an arylhydrazine and a ketone or aldehyde.[10][11][12] this compound contains the requisite ketone functionality (the acetyl group) but has an aniline-type nitrogen. Therefore, a synthetic sequence would first require the conversion of the formanilide into a hydrazine.

This conceptual workflow involves three key stages:

-

Hydrolysis: The formamide group is first hydrolyzed under acidic or basic conditions to reveal the free aniline, 3-aminoacetophenone.

-

Diazotization & Reduction: The resulting aniline is then converted to a diazonium salt using sodium nitrite and a strong acid (e.g., HCl) at low temperatures. Subsequent reduction of the diazonium salt, for instance with tin(II) chloride, would yield the corresponding (3-acetylphenyl)hydrazine.

-

Intramolecular Fischer Indole Cyclization: The newly formed hydrazine can then undergo an acid-catalyzed intramolecular cyclization. The hydrazine nitrogen attacks the tethered acetyl group to form a hydrazone in situ, which then proceeds through the classic Fischer synthesis mechanism ([13][13]-sigmatropic rearrangement, cyclization, and ammonia elimination) to furnish the final indole product.

Caption: Conceptual workflow for indole synthesis.

This pathway highlights the versatility of this compound as a starting point for more complex synthetic endeavors. While requiring more steps than the direct quinoline synthesis, it opens the door to another privileged heterocyclic class, demonstrating how a single precursor can be a divergent building block.

Summary and Outlook

This compound is a highly valuable and strategically designed precursor for heterocyclic synthesis. Its utility is most profoundly demonstrated in the efficient, one-pot synthesis of functionalized quinolines via an intramolecular Vilsmeier-Haack cyclization. The resulting products are themselves versatile intermediates for further chemical exploration. Furthermore, the inherent functionality of the molecule provides logical, albeit more complex, pathways to other key scaffolds such as indoles. For research teams in medicinal chemistry and materials science, mastering the reactivity of such precursors is key to accelerating the discovery of novel molecules with tailored properties.

References

-

Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245. URL: [Link]

-

Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401. URL: [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. URL: [Link]

-

Jones, G. (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Quinolines. John Wiley & Sons. URL: [Link]

-

Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. URL: [Link]

-

Srivastava, V., & Kumar, A. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies, 4(6), 01-04. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved January 26, 2026, from [Link]

-

Maddila, S., Gorle, S., Singh, M., & Jonnalagadda, S. B. (2016). A review on synthesis of quinoline and its derivatives. Arabian Journal of Chemistry, 9, S1624-S1647. URL: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved January 26, 2026, from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 26, 2026, from [Link]

Sources

- 1. Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. chemijournal.com [chemijournal.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Bischler-Napieralski Reaction [organic-chemistry.org]

- 8. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. benchchem.com [benchchem.com]

- 13. scielo.br [scielo.br]

Application Notes & Protocols: N-(3-acetylphenyl)formamide as a Versatile Precursor in Advanced Materials Science

Abstract

This document provides a comprehensive technical guide for researchers and scientists on the potential applications of N-(3-acetylphenyl)formamide in materials science. While primarily recognized as an intermediate in pharmaceutical synthesis, its unique bifunctional structure—possessing both a masked amine (formamide) and a reactive ketone (acetyl group)—presents significant, underexplored opportunities for the development of advanced polymers and functional materials. We present the scientific rationale and detailed protocols for utilizing this compound as a precursor for high-performance polyamides and as a building block for cross-linkable polymer systems.

Introduction: Unveiling the Potential of a Bifunctional Building Block

This compound (CAS No. 72801-78-6) is an aromatic compound distinguished by two key functional groups: a formamide on the nitrogen of an aniline ring and an acetyl group at the meta position.[1][2] Traditionally, its utility has been confined to organic synthesis, where the formamide serves as a protecting group for the amine.[1][3] However, from a materials science perspective, this structure is a latent monomer and cross-linking agent.

The formamide group can be readily hydrolyzed under acidic conditions to yield 3-aminoacetophenone, a versatile aromatic amine monomer.[4][5] The resulting primary amine is a nucleophile suitable for condensation polymerizations. Concurrently, the acetyl group's ketone moiety provides a reactive site for post-polymerization modifications, such as cross-linking, which can significantly enhance the thermal and mechanical properties of the final material.[6][7] This dual functionality allows for a sequential approach to material design: initial polymerization followed by targeted property enhancement through cross-linking.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 72801-78-6 | [1][2] |

| Molecular Formula | C₉H₉NO₂ | [1][2] |

| Molecular Weight | 163.17 g/mol | [2] |

| Appearance | Solid; Yellow to light brown crystalline powder | [1] |

| Key Functional Groups | Formamide, Acetyl (Ketone), Aromatic Ring | [1] |

| Precursor | 3-Aminoacetophenone | [8][9] |

Strategic Application Pathways

The utility of this compound in materials science can be divided into two primary, interconnected pathways. The choice of pathway depends on the desired final material architecture and properties.

Caption: Strategic pathways for this compound in materials.

Pathway 1 focuses on leveraging the compound as a stable, storable precursor to the more reactive 3-aminoacetophenone monomer. The formyl group acts as a protective shield, preventing premature amine reactivity. Pathway 2 envisions incorporating the molecule into a polymer backbone, keeping the acetyl group available for subsequent cross-linking reactions to create robust, thermosetting materials.

Experimental Protocols

Protocol 1: Generation of 3-Aminoacetophenone Monomer via Hydrolysis

Causality: The formamide group is an amide and can be hydrolyzed to a carboxylic acid (formic acid) and an amine under acidic conditions. Protonation of the carbonyl oxygen makes the carbonyl carbon a superior electrophile, facilitating nucleophilic attack by water.[10] This deprotection step is critical to unmask the primary amine required for polymerization.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 5 M solution

-

Sodium hydroxide (NaOH), 10 M solution

-

Deionized water

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of this compound in 100 mL of 5 M HCl.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to reflux (approx. 100-105 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization: Cool the reaction mixture to room temperature in an ice bath. Carefully neutralize the solution by slowly adding 10 M NaOH solution with stirring until the pH reaches ~8-9. The product, 3-aminoacetophenone, will precipitate as a solid.[11]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of ethyl acetate.

-

Drying and Isolation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification & Validation: The resulting crude 3-aminoacetophenone can be purified by recrystallization from aqueous ethanol.[1] Confirm product identity and purity using FT-IR (disappearance of formyl C-H stretch, appearance of N-H stretches), ¹H-NMR, and melting point analysis (literature m.p. 94-98 °C).[1]

Caption: Reaction scheme for the hydrolysis of this compound.

Protocol 2: Synthesis of a Ketone-Functionalized Polyamide